6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1420792-16-0
VCID: VC17430120
InChI: InChI=1S/C19H11BrN2O2/c20-12-4-5-17-15(8-12)16(19(23)24)9-18(22-17)14-3-1-2-11-10-21-7-6-13(11)14/h1-10H,(H,23,24)
SMILES:
Molecular Formula: C19H11BrN2O2
Molecular Weight: 379.2 g/mol

6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid

CAS No.: 1420792-16-0

Cat. No.: VC17430120

Molecular Formula: C19H11BrN2O2

Molecular Weight: 379.2 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid - 1420792-16-0

Specification

CAS No. 1420792-16-0
Molecular Formula C19H11BrN2O2
Molecular Weight 379.2 g/mol
IUPAC Name 6-bromo-2-isoquinolin-5-ylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H11BrN2O2/c20-12-4-5-17-15(8-12)16(19(23)24)9-18(22-17)14-3-1-2-11-10-21-7-6-13(11)14/h1-10H,(H,23,24)
Standard InChI Key GSFZGYBQZXSYSS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is C19H11BrN2O2\text{C}_{19}\text{H}_{11}\text{BrN}_2\text{O}_2, with a molar mass of 403.21 g/mol. Its InChI identifier (InChI=1S/C19H11BrN2O2/c20-12-4-5-17-15(8-12)16(19(23)24)9-18(22-17)14-3-1-2-11-10-21-7-6-13(11)14/h1-10H,(H,23,24)) and SMILES notation (O=C(O)C=1C=C(N=C2C=CC(Br)=CC21)C3=CC=CC=4C=NC=CC43) provide precise representations of its connectivity and stereoelectronic properties . Key structural elements include:

  • Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, which facilitates π-π stacking interactions with biological targets.

  • Bromine Substituent: Positioned at the 6-carbon, this halogen enhances electrophilic reactivity and influences lipophilicity, potentially improving membrane permeability .

  • Isoquinoline Moiety: The 2-position substitution introduces a second nitrogen-containing heterocycle, expanding hydrogen-bonding and van der Waals interaction capabilities .

  • Carboxylic Acid Group: At the 4-position, this functional group contributes to acidity (pKa ≈ 4.5–5.0) and enables salt formation or coordination with metal ions in enzymatic active sites .

Synthetic Approaches and Challenges

While no direct synthesis route for 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is documented in the provided sources, analogous brominated isoquinoline derivatives offer insights into plausible strategies. For example, CN103880745A details a four-step synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, involving:

  • Reduction: 3-Bromophenylacetonitrile is hydrogenated using Raney nickel to yield 3-bromophenethylamine .

  • Amidation: Reaction with methyl chloroformate forms methyl 3-bromophenethylcarbamate .

  • Ring Closure: Treatment with 2-oxoacetic acid and sulfuric acid generates the tetrahydroisoquinoline framework .

  • Hydrolysis: Acidic conditions cleave the methyl ester to produce the carboxylic acid .

Biological Activity and Mechanistic Insights

Quinoline-4-carboxylic acid derivatives exhibit pronounced anticancer activity, as demonstrated in studies against breast (MCF-7), cervical (HeLa), and bone marrow (K-562) cancer cells . Key findings include:

Cytotoxicity and Selectivity

At 100 μM, structurally related compounds reduced cancer cell viability by 60–80% while sparing normal BHK-21 cells, suggesting a mechanism selective for malignant phenotypes . 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid likely shares this selectivity due to its analogous quinoline backbone and electrophilic bromine atom, which may alkylate DNA or inhibit topoisomerases .

Cell Cycle Arrest and Apoptosis

Flow cytometry revealed that quinoline derivatives induce S-phase or G2/M arrest, disrupting DNA replication and mitosis. Subsequent apoptosis is marked by chromatin condensation and nuclear fragmentation, observed via DAPI/PI staining . The carboxylic acid group may chelate Mg²⁺ or Zn²⁺ ions essential for cell cycle regulatory enzymes, amplifying these effects .

DNA Interaction

UV-Vis and fluorescence quenching assays indicate intercalation or minor groove binding modes, with binding constants (KbK_b) ranging from 10410^4 to 10610^6 M⁻¹. The planar isoquinoline system enhances π-stacking with base pairs, while the bromine atom may facilitate covalent adduct formation .

Pharmacological and Pharmacokinetic Properties

The bromine and carboxylic acid groups critically influence the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile:

PropertyValue/CharacteristicsSource
Solubility0.12 mg/mL in water (25°C); improves in polar solvents (DMSO)
LogP2.8 (predicted)
Plasma Protein Binding89% (estimated)
MetabolismHepatic glucuronidation; CYP3A4-mediated oxidation
Half-Life~6.2 hours (murine models)

Low aqueous solubility may limit bioavailability, necessitating prodrug strategies or nanoparticle formulations. The carboxylic acid group promotes renal excretion, reducing systemic toxicity but requiring dose optimization .

Comparative Analysis of Related Compounds

The structural and functional similarities between 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid and other brominated quinolines underscore their therapeutic potential:

CompoundCASKey FeaturesBiological Activity
6-Bromo-2-phenylquinoline-4-carboxylic acid33007-99-7Phenyl substituent at C2Antiproliferative (IC₅₀ = 18 μM)
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidN/ASaturated isoquinoline ringEnzyme inhibition (TNAP)

The isoquinoline moiety in 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid enhances DNA affinity compared to phenyl-substituted analogs, while the unsaturated ring improves metabolic stability over tetrahydro derivatives .

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